![molecular formula C14H14IN3 B1582048 4'-Iodo-4-dimethylaminoazobenzene CAS No. 3805-67-2](/img/structure/B1582048.png)
4'-Iodo-4-dimethylaminoazobenzene
Overview
Description
4’-Iodo-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14IN3 . It has a molecular weight of 351.19 . The compound is often used in chemical research .
Molecular Structure Analysis
The molecular structure of 4’-Iodo-4-dimethylaminoazobenzene consists of an azobenzene core, which is a molecule made up of two phenyl rings linked by a N=N double bond, substituted with an iodine atom at the 4’ position and a dimethylamino group at the 4 position .Physical And Chemical Properties Analysis
4’-Iodo-4-dimethylaminoazobenzene is a solid at room temperature . The compound is light yellow to brown in color .Scientific Research Applications
Synthesis and Derivative Formation
- 4'-Iodo-4-dimethylaminoazobenzene derivatives were synthesized by coupling iodobenzendiazonium salt with dimethylaniline, achieving a yield of about 68% (Huang & Liu, 1962).
Chromophoric Reagent for Protein Sequence Analysis
- 4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a derivative, was created to improve the ease and sensitivity of peptide sequence analysis. It facilitates the detection of amino acids in small quantities (Chang, Creaser, & Bentley, 1976).
Study of Chemical Properties and Interactions
- Investigations into the isomerization mechanism of substituted 4-dimethylaminoazobenzenes revealed that the isomerization process likely occurs via inversion at one of the azo-nitrogen atoms (Sueyoshi et al., 1974).
- Research on the solvent dependence of the resonance Raman spectra of 4-dimethylaminoazobenzene and related compounds indicated solvent-dependent intramolecular and intermolecular interactions, influencing the molecules' geometry (Barker, Fawcett, & Long, 1987).
Application in Chemical Analysis
- A PVC-based membrane electrode using 4-dimethylaminoazobenzene demonstrated a Nernstian potentiometric response for Cr(III), highlighting its use in chemical analysis and environmental monitoring (Abbaspour & Izadyar, 2001).
Research in Carcinogenicity and Molecular Structure
- Several studies have explored the carcinogenic properties and molecular structure alterations of 4-dimethylaminoazobenzene derivatives, contributing to the understanding of carcinogenic mechanisms and chemical structure-function relationships (Miller & Miller, 1948); (Ashby et al., 1980).
Safety And Hazards
properties
IUPAC Name |
4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFDMNXBTVUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501039007 | |
Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Iodo-4-dimethylaminoazobenzene | |
CAS RN |
3805-67-2 | |
Record name | Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003805672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Iodo-4-dimethylaminoazobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 4'-Iodo-4-dimethylaminoazobenzene (IDMA) affect the properties of the supramolecular polymer film?
A1: The presence of IDMA introduces photoresponsive behavior to the supramolecular polymer film. [, ] Specifically, the azobenzene moiety within IDMA undergoes trans-cis isomerization upon exposure to linearly polarized light. [] This isomerization, in turn, influences the morphology of the porous film. As the IDMA content increases, the pore size of the film also increases. [] Furthermore, the shape of the pores can be manipulated by changing the polarization direction of the incident light. For example, round holes can be transformed into rectangular or rhombic shapes depending on the light polarization. [] This control over pore morphology is achievable without additional synthetic steps, highlighting the unique advantage of incorporating IDMA.
Q2: What is the significance of using a hybrid material system like PMMA/SiO2 doped with IDMA?
A2: Incorporating IDMA into a hybrid PMMA/SiO2 matrix offers several advantages for nonlinear optical applications. Firstly, the presence of the SiO2 network enhances the stability of the azo orientation within the material. [] This stability is crucial for maintaining the desired optical properties over time. Secondly, the hybrid material exhibits a broader absorption spectrum compared to a system containing only PMMA and IDMA. [] This broadened spectrum is beneficial for applications requiring a wider range of wavelengths, such as all-optical poling techniques. Overall, the hybrid material system demonstrates the potential of IDMA for developing efficient and stable nonlinear optical devices.
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